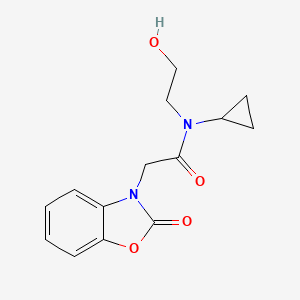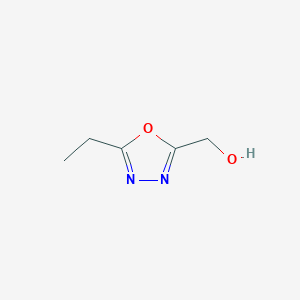
N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in a variety of cellular processes, including cell growth, proliferation, and survival. CX-4945 has been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.
Mechanism of Action
N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of several downstream signaling pathways that are involved in cell growth and survival. N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has been shown to induce apoptosis (cell death) in cancer cells by inhibiting the activity of CK2.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several proteins that are involved in cell growth and survival. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has been shown to have anti-inflammatory effects by inhibiting the activity of CK2 in immune cells.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical settings, which makes it a well-characterized compound. However, N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has some limitations for lab experiments. It has been shown to have off-target effects on other protein kinases, which can complicate the interpretation of results. In addition, N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide. One area of focus is on its potential therapeutic applications in cancer. N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Another area of focus is on its potential applications in inflammation and other diseases. N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has been shown to have anti-inflammatory effects, and there is potential for it to be developed as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, there is potential for N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide to be developed as a tool compound for studying the role of CK2 in cellular processes.
Synthesis Methods
The synthesis of N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide involves several steps, including the reaction of 2-amino-5-chlorobenzoxazole with ethyl 2-bromoacetate to form ethyl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate. This intermediate is then reacted with cyclopropylamine and hydroxylamine to form N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide. The synthesis method has been optimized to produce high yields of N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide with high purity.
Scientific Research Applications
N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. The main focus of research has been on its anti-cancer effects. N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-8-7-15(10-5-6-10)13(18)9-16-11-3-1-2-4-12(11)20-14(16)19/h1-4,10,17H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZMWMPGYKZAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)C(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)


![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)



